NBD-undecanoic acid
Overview
Description
NBD-undecanoic acid is a useful research compound. Its molecular formula is C17H24N4O5 and its molecular weight is 364.4 g/mol. The purity is usually 95%.
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Scientific Research Applications
Chemical Synthesis and Reactivity
11-(7-Nitrobenzofurazan-4-ylamino)undecanoic acid demonstrates significant reactivity in chemical synthesis, serving as a precursor or intermediate in the formation of various novel compounds. For instance, Levinson et al. (2008) discovered that the treatment of 4-nitrobenzofurazan with secondary amines led to the formation of 4-amino-5,7-bis(dialkylamino)-benzofurazans. This reaction represents the first example of SNH reaction with synchronous alteration of three functions, illustrating the compound's potential in synthesizing nitrogen-containing heterocycles (Levinson et al., 2008).
Biological Applications
In the realm of biological applications, novel derivatives synthesized from 11-(7-Nitrobenzofurazan-4-ylamino)undecanoic acid or its analogs have been evaluated for their antimicrobial and antitumor activities. Upmanyu et al. (2011) synthesized a series of novel antimicrobial agents starting from 4-nitrobenzoic acid, indicating the potential of nitrobenzoic acid derivatives in combating various microbial strains. These compounds were found to exhibit antimicrobial activities against a range of bacteria and fungi, highlighting their significance in developing new therapeutic agents (Upmanyu et al., 2011).
Material Science and Thermal Studies
The compound's versatility extends to material science, where its derivatives have been used to study thermal behavior and kinetics. Crisan et al. (2018) investigated the thermal stability and phase transitions of p-nitrobenzoic acid salts synthesized with different substituted alkanolamine. These studies provide insights into the thermal behavior of nitrobenzoic acid derivatives, contributing to the understanding of their potential applications in material science (Crisan et al., 2018).
Mechanism of Action
Target of Action
NBD-undecanoic acid, also known as 11-[(4-nitro-2,1,3-benzoxadiazol-7-yl)amino]undecanoic acid or 11-(7-Nitrobenzofurazan-4-ylamino)undecanoic acid, is a multifunctional dye . It has been used in scientific research and drug development
Mode of Action
It’s known that undecanoic acid, a related compound, modulates fungal metabolism through its effects on the expression of fungal genes that are critical for virulence
Biochemical Pathways
Undecanoic acid, a related compound, is known to affect pivotal processes in the cell wall, membrane assembly, lipid metabolism, pathogenesis, and even mrna processing . It’s possible that this compound might affect similar biochemical pathways.
Result of Action
It’s known that undecanoic acid, a related compound, has antifungal effects
Action Environment
It’s known that the environmental sensitivity of nbd fatty acids can be exploited to probe the ligand-binding sites of fatty acid and sterol carrier proteins . This suggests that environmental factors might influence the action of this compound in a similar way.
Biochemical Analysis
Biochemical Properties
The toxic effect of 11-(7-Nitrobenzofurazan-4-ylamino)undecanoic acid involves modulation of fungal metabolism through its effects on the expression of fungal genes that are critical for virulence . It elicits profound effects on pivotal processes in the cell wall, membrane assembly, and lipid metabolism .
Cellular Effects
In Trichophyton rubrum, against which the activity of 11-(7-Nitrobenzofurazan-4-ylamino)undecanoic acid has been most widely studied, this compound elicits profound effects on pivotal processes in the cell wall, membrane assembly, lipid metabolism, pathogenesis, and even mRNA processing .
Molecular Mechanism
The molecular mechanism of 11-(7-Nitrobenzofurazan-4-ylamino)undecanoic acid involves the modulation of fungal metabolism through its effects on the expression of fungal genes that are critical for virulence . It is also known to exhibit a 60-fold fluorescence enhancement and a large emission spectral shift to shorter wavelengths on binding to certain proteins .
Properties
IUPAC Name |
11-[(4-nitro-2,1,3-benzoxadiazol-7-yl)amino]undecanoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H24N4O5/c22-15(23)9-7-5-3-1-2-4-6-8-12-18-13-10-11-14(21(24)25)17-16(13)19-26-20-17/h10-11,18H,1-9,12H2,(H,22,23) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YVOFHJLYHAWOSL-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C2=NON=C2C(=C1)[N+](=O)[O-])NCCCCCCCCCCC(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H24N4O5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50397674 | |
Record name | 11-(7-Nitrobenzofurazan-4-ylamino)undecanoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50397674 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
364.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
351002-77-2 | |
Record name | 11-(7-Nitrobenzofurazan-4-ylamino)undecanoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50397674 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.